1,1,5,5-Tetraphenylpenta-1,4-dien-3-one

Description

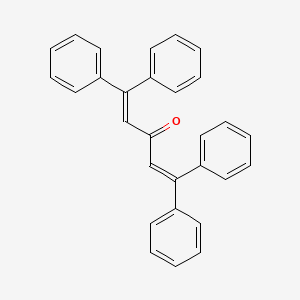

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is a structurally distinct α,β-unsaturated ketone featuring a conjugated dienone backbone (penta-1,4-dien-3-one) substituted with four phenyl groups at the 1 and 5 positions. This compound belongs to the broader family of diarylpentadienones, which are characterized by their extended π-conjugation and diverse substituent-dependent properties. The tetraphenyl substitution confers enhanced steric bulk and electronic effects, influencing its reactivity, photophysical behavior, and biological activity.

Properties

CAS No. |

21086-26-0 |

|---|---|

Molecular Formula |

C29H22O |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1,1,5,5-tetraphenylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C29H22O/c30-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |

InChI Key |

KNTJWCXUBVOBCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,1,5,5-Tetraphenylpenta-1,4-dien-3-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular redox states and signaling pathways .

Comparison with Similar Compounds

Table 1: Antiproliferative and Neuroprotective Activities

Optical and Electronic Properties

- Nonlinear Optical (NLO) Behavior: The βHRS (hyper-Rayleigh scattering) value of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is 25 × 10⁻³⁰ cm⁴·statvolt⁻¹, while 4-DMDBA (a dimethylamino-substituted derivative) exhibits a higher βHRS of ~50 × 10⁻³⁰ cm⁴·statvolt⁻¹ due to stronger electron-donating groups . The tetraphenyl derivative’s plain phenyl substituents may result in intermediate NLO performance, as electron-donating/withdrawing groups are absent.

- Fluorinated Derivatives : Fluorine substitution (e.g., (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one ) enhances thermal stability and alters π-electron density, which is advantageous for materials science applications .

Table 2: Nonlinear Optical Properties

| Compound | Substituents | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Reference |

|---|---|---|---|

| 4-Bromophenyl derivative | 4-Br | 25 | |

| 4-DMDBA | 4-N(CH₃)₂ | ~50 | |

| 1,1,5,5-Tetraphenyl derivative | 4-Ph (no halogens) | Not reported | — |

Structural and Crystallographic Features

- Dihedral Angles: The dihedral angle between benzene rings in (1E,4E)-1-(3-nitrophenyl)-5-phenylpenta-1,4-dien-3-one is 31.21°, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice . In contrast, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one forms inversion dimers via C–H···Br interactions .

- Substituent Effects : Nitro groups introduce strong electron-withdrawing effects and dipole moments, while bromine atoms increase molecular weight and polarizability .

Q & A

Q. What statistical approaches are recommended for evaluating the biological efficacy of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.